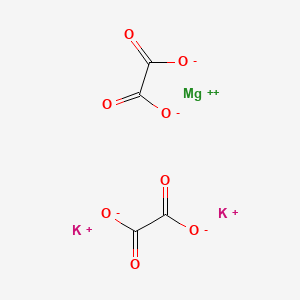

Dipotassium magnesium dioxalate

Beschreibung

Dipotassium magnesium dioxalate dihydrate (K₂Mg(C₂O₄)₂·2H₂O) is a crystalline compound first isolated from Curcuma aromatica Salisb., where it exhibits antiarrhythmic activity . Its structure comprises a magnesium ion coordinated with two oxalate (C₂O₄²⁻) ligands, two potassium counterions, and two water molecules in the crystal lattice. The compound is synthesized via aqueous extraction and confirmed through chemical analysis, atomic absorption spectrometry, and infrared spectroscopy . Its medicinal application stems from its ability to modulate ion channels, though detailed pharmacological mechanisms remain understudied.

Eigenschaften

CAS-Nummer |

65877-79-4 |

|---|---|

Molekularformel |

C4K2MgO8 |

Molekulargewicht |

278.54 g/mol |

IUPAC-Name |

magnesium;dipotassium;oxalate |

InChI |

InChI=1S/2C2H2O4.2K.Mg/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);;;/q;;2*+1;+2/p-4 |

InChI-Schlüssel |

KXMMNGBEJOJECM-UHFFFAOYSA-J |

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Mg+2].[K+].[K+] |

Kanonische SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Mg+2].[K+].[K+] |

Andere CAS-Nummern |

65877-79-4 |

Synonyme |

dipotassium magnesium dioxalate dipotassium magnesium dioxalate dihydrate |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Magnesium Oxalate Dihydrate (MgC₂O₄·2H₂O)

Chemical Structure: Magnesium oxalate dihydrate consists of a magnesium ion bound to a single oxalate ligand and two water molecules, lacking potassium ions. Uses: Primarily used in laboratory research (e.g., precipitation kinetics studies) rather than medicinal applications . Solubility & Stability: Exhibits low solubility in water due to the absence of solubilizing counterions like potassium. highlights that magnesium oxalate precipitates readily in aqueous systems, forming monooxalate (MgC₂O₄(aq)) or dioxalate ([Mg(C₂O₄)₂]²⁻) complexes depending on pH and concentration . Key Difference: The potassium ions in dipotassium magnesium dioxalate enhance solubility, making it more suitable for biomedical applications compared to magnesium oxalate dihydrate .

EDTA Dipotassium Magnesium Salt (EDTA-K₂Mg)

Chemical Structure : A chelate complex where ethylenediaminetetraacetic acid (EDTA) coordinates magnesium and potassium ions (C₁₀H₁₂N₂O₈K₂Mg) .

Uses : Widely employed as a chelating agent to sequester divalent cations (e.g., Ca²⁺, Mg²⁺) in molecular biology and pharmaceutical formulations. For example, it inhibits metalloproteases by removing essential metal cofactors .

Stability : EDTA forms highly stable complexes with magnesium (log K ~ 8.7), ensuring prolonged sequestration of metal ions . In contrast, dipotassium magnesium dioxalate lacks strong chelating ligands, making it less stable in solution but more biologically available .

Applications : EDTA-K₂Mg is used in supplements (e.g., Allergy Research Group’s EDTA 300) to deliver loosely bound magnesium and potassium, which are readily absorbed in the intestines .

Magnesium Citrate and Acetate Salts

Chemical Structure : Magnesium citrate (Mg₃(C₆H₅O₇)₂) and magnesium acetate (Mg(CH₃COO)₂) are simple salts with organic anions.

Uses :

- Citrate : Used as a laxative and in frost-preventive compositions due to its high solubility and low toxicity .

- Acetate : Applied in de-icing agents and as a buffer in biochemical assays .

Comparison with Dioxalate : Dipotassium magnesium dioxalate shares high solubility with these salts but differs in pharmacological activity. Citrate and acetate lack the antiarrhythmic properties observed in the dioxalate derivative .

Disodium Magnesium EDTA

Chemical Structure : Similar to EDTA-K₂Mg but with sodium instead of potassium counterions (C₁₀H₁₂N₂O₈Na₂Mg) .

Uses : Found in cell culture media and analytical chemistry to maintain ion homeostasis. For example, it stabilizes calcium and magnesium concentrations in microbiological assays .

Performance : Sodium salts generally exhibit higher solubility than potassium salts in polar solvents, but EDTA-K₂Mg is preferred in potassium-rich biological systems to avoid sodium interference .

Data Table: Comparative Properties

Research Findings and Industrial Relevance

- Dipotassium Magnesium Dioxalate: Its isolation from Curcuma aromatica Salisb.

- EDTA Complexes: Dominant in biotechnology due to tunable stability and selectivity for divalent cations. EDTA-K₂Mg is favored in potassium-supplemented formulations .

- Oxalate vs. Citrate/Acetate Salts : Oxalate derivatives are less common in industrial applications due to concerns about kidney stone risk, whereas citrate and acetate are safer for widespread use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.